2,6-Dichlorophenylboronic acid pinacol ester
Overview
Description
2,6-Dichlorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by its stability and ease of handling, making it a popular choice in various chemical applications .
Mechanism of Action
Target of Action
The primary target of 2,6-Dichlorophenylboronic acid pinacol ester is the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in various biochemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It also plays a role in the protodeboronation of alkyl boronic esters .
Pharmacokinetics
It’s known that the compound is relatively stable , suggesting it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds, enabling the synthesis of a variety of cyclic and acyclic organic compounds . It’s also used in the formal anti-Markovnikov alkene hydromethylation , a valuable transformation in organic synthesis.
Action Environment
The compound’s action can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a related class of compounds, is considerably accelerated at physiological pH . Additionally, the compound is generally stable under normal conditions but may be sensitive to moisture .
Biochemical Analysis
Biochemical Properties
The 2,6-Dichlorophenylboronic acid pinacol ester is involved in biochemical reactions such as the Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The boron moiety in the compound can be converted into a broad range of functional groups
Cellular Effects
For instance, they can influence cell function by participating in various biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, being transferred from boron to palladium during the transmetalation step . This leads to the formation of new carbon-carbon bonds .
Metabolic Pathways
Boronic esters are known to participate in various borylation approaches .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichlorophenylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired ester in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet market demand .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent.
Protodeboronation: Often utilizes radical initiators and specific conditions to achieve the desired transformation.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Major Products Formed
Suzuki–Miyaura Coupling: Produces biaryl compounds, which are important in pharmaceuticals and materials science.
Protodeboronation: Results in the formation of hydrocarbons or other functionalized products.
Oxidation: Yields alcohols, which can be further transformed into various functional groups.
Scientific Research Applications
2,6-Dichlorophenylboronic acid pinacol ester has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylboronic acid pinacol ester
- 2-Ethoxycarbonylphenylboronic acid pinacol ester
- 4-(Diphenylamino)phenylboronic acid pinacol ester
Uniqueness
2,6-Dichlorophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to other boronic esters, it offers enhanced performance in certain reactions, such as the Suzuki–Miyaura coupling, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXMSUKHFIHUEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179518 | |
Record name | 2-(2,6-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69807-92-7 | |
Record name | 2-(2,6-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69807-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,6-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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